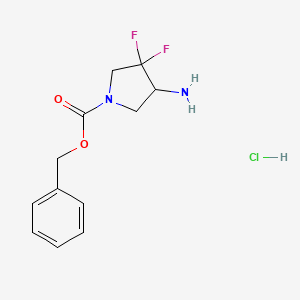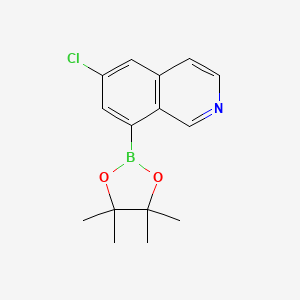![molecular formula C8H9Cl4N B13464668 Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a methyl group attached to a nitrogen atom, which is further bonded to a 2,4,6-trichlorophenylmethyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trichlorobenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium hydroxide or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a tool to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenylmethylamine: Similar structure but lacks the methyl group on the nitrogen atom.
2,4,6-Trichlorophenylmethylamine hydrochloride: Similar structure but lacks the methyl group on the nitrogen atom and is also a hydrochloride salt.
Methyl[(2,4-dichlorophenyl)methyl]amine hydrochloride: Similar structure but has one less chlorine atom on the phenyl ring.
Uniqueness
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl group on the nitrogen atom also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9Cl4N |
|---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
N-methyl-1-(2,4,6-trichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
JHFUGTXXEVEUJS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


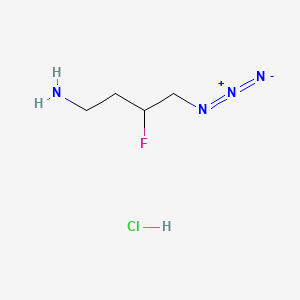
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)

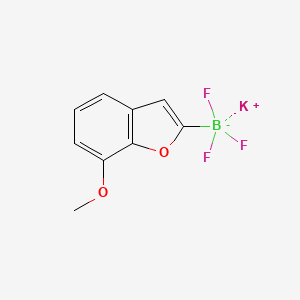
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
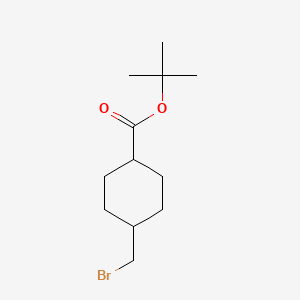
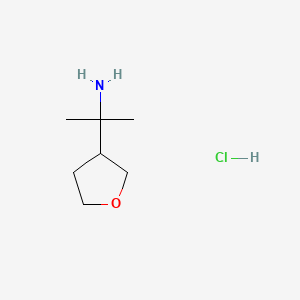
amine hydrochloride](/img/structure/B13464628.png)
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
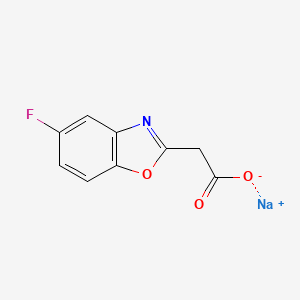
![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
